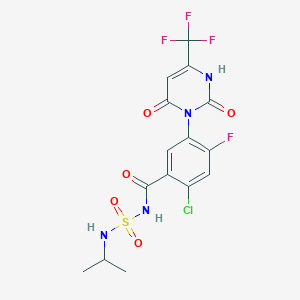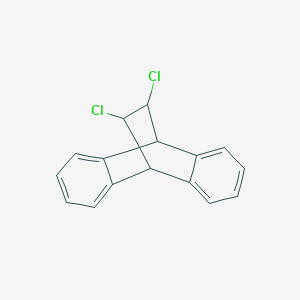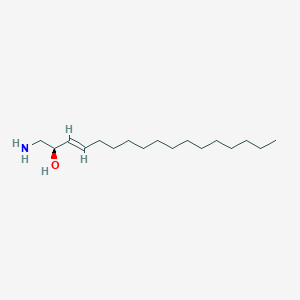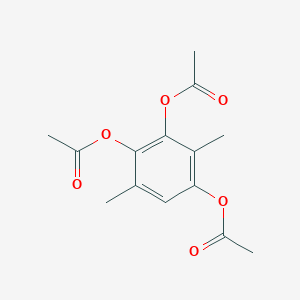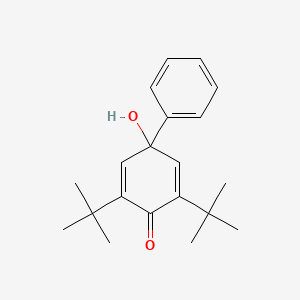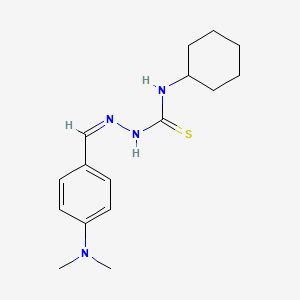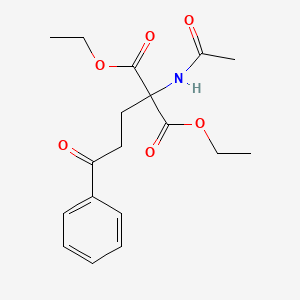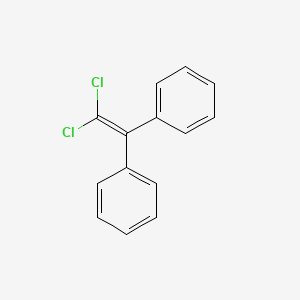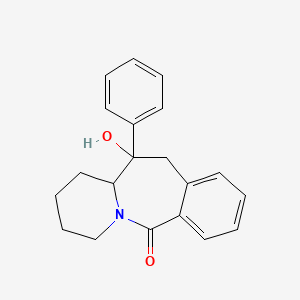
2,4,5-Trimethyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,5-Trimethyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one is a chemical compound with the molecular formula C10H11Cl3O It is known for its unique structure, which includes a trichloromethyl group attached to a cyclohexadienone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trimethyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one typically involves the introduction of the trichloromethyl group to a cyclohexadienone precursor. One common method is the electrochemical reduction of 4-methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one. This process involves cyclic voltammetry, rotating disk electrode voltammetry, and preparative electrolysis . The reaction conditions include the use of specific electrolytes and controlled voltage to achieve the desired reduction.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, scaling up the electrochemical reduction process, and ensuring the purity of the final product through techniques such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,5-Trimethyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Electrochemical Reduction: Involves the use of specific electrolytes and controlled voltage.
Substitution Reactions: Typically require nucleophilic reagents and suitable solvents.
Major Products Formed
Reduction Products: Formation of 4-methylcyclohepta-2,4,6-trien-1-one through the elimination of chlorine atoms.
Substitution Products: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
2,4,5-Trimethyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one has several applications in scientific research:
Medicine: Investigated for its potential pharmacological properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4,5-Trimethyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one involves its ability to undergo reductive dehalogenation. This process includes the initial two-electron reductive elimination of one of the chlorine atoms, followed by the addition of protons and the simultaneous elimination of the remaining chlorine atoms to form carbene intermediates . These intermediates can then rearrange to form various products, depending on the reaction conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one: Shares a similar structure but with different substituents.
Cyclohexa-1,4-diene: An isomer with different chemical properties.
γ-Terpinene: A related terpenoid compound.
Uniqueness
2,4,5-Trimethyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one is unique due to its specific arrangement of methyl and trichloromethyl groups on the cyclohexadienone ring
Propriétés
Numéro CAS |
90920-19-7 |
|---|---|
Formule moléculaire |
C10H11Cl3O |
Poids moléculaire |
253.5 g/mol |
Nom IUPAC |
2,4,5-trimethyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C10H11Cl3O/c1-6-5-9(3,10(11,12)13)7(2)4-8(6)14/h4-5H,1-3H3 |
Clé InChI |
ACUGWBQJVJTCAG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)C(=CC1(C)C(Cl)(Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


